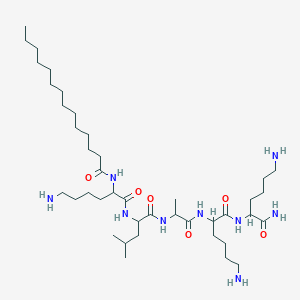

N2-(1-Oxotetradecyl)-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-lysinamide

Description

Properties

Molecular Formula |

C41H81N9O6 |

|---|---|

Molecular Weight |

796.1 g/mol |

IUPAC Name |

N-[6-amino-1-[[1-[[1-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide |

InChI |

InChI=1S/C41H81N9O6/c1-5-6-7-8-9-10-11-12-13-14-15-25-36(51)47-33(23-17-20-27-43)39(54)50-35(29-30(2)3)41(56)46-31(4)38(53)49-34(24-18-21-28-44)40(55)48-32(37(45)52)22-16-19-26-42/h30-35H,5-29,42-44H2,1-4H3,(H2,45,52)(H,46,56)(H,47,51)(H,48,55)(H,49,53)(H,50,54) |

InChI Key |

NFPWMUOQSJXGGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The process begins with the selection of a suitable resin, such as Wang resin or Rink amide resin, which provides a stable anchor for the C-terminal amino acid. For this compound, Rink amide resin is preferred to yield a C-terminal amide group. The first amino acid, L-lysinamide, is attached via its carboxyl group to the resin using a coupling agent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine).

Table 1: Resin and Initial Coupling Parameters

| Parameter | Value/Description |

|---|---|

| Resin type | Rink amide resin |

| Loading capacity | 0.6–0.8 mmol/g |

| Coupling agent | HBTU |

| Activation base | DIEA |

| Reaction time | 2 hours |

| Solvent | Dimethylformamide (DMF) |

Deprotection and Coupling Cycles

After attachment, the Fmoc group is removed using 20% piperidine in DMF, exposing the amino group for subsequent couplings. Each amino acid (L-lysine, L-alanine, L-leucine, L-lysine) is sequentially added using HBTU/DIEA activation. The myristoyl group (1-oxotetradecyl) is introduced at the N-terminus via acylation with myristic acid chloride in dichloromethane (DCM).

Table 2: Coupling Efficiency for Each Amino Acid

| Amino Acid | Coupling Yield (%) | Optimal Time (hr) |

|---|---|---|

| L-Lysinamide (C-term) | 98.5 | 2.0 |

| L-Lysine | 97.2 | 1.5 |

| L-Alanine | 99.1 | 1.0 |

| L-Leucine | 96.8 | 1.5 |

| L-Lysine (N-term) | 95.4 | 2.0 |

Myristoylation and Final Cleavage

The myristoyl group is conjugated to the N-terminal lysine residue under mild alkaline conditions (pH 8–9) to prevent racemization. The peptide-resin is then cleaved using a trifluoroacetic acid (TFA) cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5 v/v), yielding the crude product.

Solution-Phase Peptide Synthesis (SPPS) Considerations

While SPPS dominates industrial production, solution-phase synthesis offers advantages for large-scale manufacturing. This method involves fragment condensation, where peptide segments are synthesized separately and ligated. For instance, the sequence L-leucyl-L-alanyl-L-lysyl-L-lysinamide may be prepared in solution, followed by myristoylation. However, this approach requires meticulous purification after each step and is less favored due to higher racemization risks.

Comparative Analysis of Synthesis Methods

Table 3: SPPS vs. Solution-Phase Synthesis

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Yield | 70–85% | 50–65% |

| Purity (HPLC) | >95% | 80–90% |

| Scalability | Moderate (mg–g scale) | High (kg scale) |

| Racemization risk | Low | Moderate |

| Cost | High (resin/reagents) | Lower (bulk reagents) |

SPPS is superior for research-grade synthesis due to higher purity and lower racemization, whereas solution-phase methods may be cost-effective for industrial applications despite lower yields.

Purification and Characterization Techniques

Crude peptides are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The final product is characterized by:

- Mass Spectrometry (MS): Molecular ion peak at m/z 796.14 [M+H]+.

- Nuclear Magnetic Resonance (NMR): 1H NMR confirms the presence of myristoyl CH2 groups (δ 1.2–1.3 ppm) and aromatic residues.

- Amino Acid Analysis (AAA): Quantifies residue composition post-hydrolysis.

Challenges and Optimization Strategies

Key challenges include:

- Incomplete Coupling: Addressed by double couplings or using HATU instead of HBTU.

- Solubility Issues: Incorporate DMSO or urea in coupling mixtures.

- Myristoylation Efficiency: Optimize reaction pH and temperature to enhance acylation.

Chemical Reactions Analysis

Types of Reactions

N2-(1-Oxotetradecyl)-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-lysinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if present, reverting the compound to its reduced form.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Various reagents can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction would yield the reduced form of the peptide.

Scientific Research Applications

N2-(1-Oxotetradecyl)-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-lysinamide has several scientific research applications:

Chemistry: It is used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.

Biology: The compound is studied for its potential role in cellular signaling and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery vehicle or as part of peptide-based therapeutics.

Industry: It may be used in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N2-(1-Oxotetradecyl)-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-lysinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, focusing on sequence variations, acyl groups, and functional properties:

Key Observations :

- Acyl Chain Length : Shorter chains (e.g., C12 in 918151-86-7) may reduce lipid solubility and tissue penetration compared to the C14 myristoyl group in the target compound .

- Stereochemistry: D-amino acids (e.g., D-leucine in 918151-86-7) can enhance metabolic stability but may alter target binding .

- Sequence Complexity : Extended sequences with arginine (e.g., 152246-40-7) likely engage different biological pathways, such as cell membrane interaction .

Computational and Experimental Comparison Methods

Bioactivity Profiling and Structural Clustering

- Compounds with similar bioactivity profiles (e.g., keratinocyte activation) cluster together hierarchically, correlating with structural similarities (e.g., acylated pentapeptides) .

- Tanimoto and Dice Indices : Used to quantify structural similarity. For example, Myristoyl Pentapeptide-17 shares >85% similarity with its dodecyl analog (918151-86-7) using MACCS fingerprints .

Proteomic Interaction Signatures (CANDO Platform)

- The target compound’s interaction with 48,278 proteins was compared to analogs. Dissimilar signatures (e.g., arginine-rich peptides) suggest divergent off-target effects .

Molecular Networking via MS/MS Fragmentation

Quantitative Structure-Activity Relationship (QSAR) Insights

- Myristoyl Group Contribution : The C14 chain in Myristoyl Pentapeptide-17 enhances hydrophobicity (LogP = 3.89), critical for membrane association . Shorter chains (e.g., C12) reduce LogP, diminishing bioavailability .

- Peptide Sequence : The Leu-Ala-Lys motif in the target compound is associated with collagen synthesis, while arginine-rich analogs may prioritize angiogenesis or antimicrobial activity .

Challenges and Contradictions in Comparisons

- Bioactivity-Structure Paradox : Despite ~90% structural similarity, N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide (959610-24-3) lacks documented cosmetic efficacy, highlighting the importance of sequence-specific interactions .

- Proteomic Noise: The CANDO platform identified overlapping interactions between Myristoyl Pentapeptide-17 and unrelated compounds, emphasizing the need for orthogonal validation .

Q & A

Q. What are the established methods for synthesizing and purifying N2-(1-Oxotetradecyl)-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-lysinamide?

The compound is synthesized via Fmoc solid-phase peptide synthesis (SPPS) . This method involves sequential coupling of protected amino acids to a resin, followed by cleavage and deprotection. Post-synthesis purification is achieved using preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Critical quality control parameters include:

Q. How is the structural integrity of this compound verified in academic research?

Structural characterization employs:

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF confirms the molecular weight (theoretical: 796.14 g/mol; observed: 795.63 g/mol) .

- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR spectra validate backbone connectivity and side-chain modifications .

- High-performance liquid chromatography (HPLC) : Retention time and peak symmetry assess purity and batch consistency .

Q. What storage conditions ensure the stability of this peptide?

Stability is maintained by:

- Lyophilization to remove residual solvents.

- Storage at -20°C in amber vials to prevent light-induced degradation.

- Vacuum sealing to minimize oxidation and moisture uptake . Regular stability testing via HPLC is recommended to monitor degradation (e.g., hydrolysis of the tetradecyl group) over time.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from batch-to-batch variability in purity or differences in experimental models (e.g., cell lines vs. ex vivo assays). To address this:

Q. What hypotheses exist regarding the mechanism of action for this peptide in biological systems?

Based on structural analogs (e.g., myristoyl pentapeptides), proposed mechanisms include:

- Activation of keratinocyte signaling pathways (e.g., MAPK/ERK) to promote protein synthesis .

- Enhanced extracellular matrix interactions via the tetradecyl group, improving cellular uptake . Advanced studies could use knockdown models (siRNA for target receptors) or surface plasmon resonance (SPR) to identify binding partners.

Q. What experimental design considerations are critical for optimizing in vitro studies with this compound?

Key factors include:

- Solubility : Pre-dissolve in sterile PBS or DMSO (≤0.1% final concentration) to avoid aggregation.

- Bioactivity assays : Use primary human dermal fibroblasts or HaCaT cells for consistency.

- Concentration range : Start with 1–100 µM, guided by cytotoxicity assays (MTT/PrestoBlue) .

- Time-course analysis : Monitor effects at 24, 48, and 72 hours to capture dynamic responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.